molecular formula C12H7F2NO3S2 B612074 1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone CAS No. 1247819-59-5

1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone

Numéro de catalogue B612074
Numéro CAS: 1247819-59-5
Poids moléculaire: 315.31
Clé InChI: RMAMGGNACJHXHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Difluoro(phenylsulfanyl)methane (PhSCF2H) was found to undergo a reaction with aromatic compounds mediated by SnCl4, through a thionium intermediate characterized by NMR and TD-DFT analyses .

Applications De Recherche Scientifique

Chronic Obstructive Pulmonary Disease (COPD)

P22077 has been studied for its effects on airway inflammation in COPD. It was found to significantly improve airway inflammation in a COPD model and reduced the recruitment of leukocytes in bronchoalveolar lavage fluid (BALF), and hypersecretion of interleukin-18 (IL-18), interleukin-1β (IL-1β) in BALF and serum .

Cancer Research

In cancer research, P22077 has shown potential in inhibiting the growth of hepatocellular carcinoma (HCC). It not only induced cell death but also inhibited cell proliferation and migration in Huh7 and SK-Hep1 cells . Furthermore, it has been found to decrease cell sensitivity to chemotherapy in chemo-resistant HCC cells .

Neurodegenerative Diseases

P22077 has been identified as an inhibitor of ubiquitin-specific protease 7 (USP7), which plays a crucial role in regulating neurodegenerative diseases caused by neuroinflammation .

Cardiovascular Diseases

In cardiovascular diseases, P22077 has been found to inhibit cardiac hypertrophy and remodeling in Angiotensin II (Ang II)-induced hypertensive mice . It attenuated cardiac hypertrophy, cardiac fibrosis, inflammation, and oxidase stress .

Inflammatory Diseases

P22077 has shown potential in treating inflammatory diseases. It has been found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by promoting tumor necrosis factor receptor-associated factor 6 (TRAF6) degradation via K48-linked polyubiquitination .

Metabolic Diseases

In metabolic diseases, P22077 has been found to alleviate inflammation, which is a biological process associated with multiple human disorders such as autoimmune diseases and metabolic diseases .

Propriétés

IUPAC Name

1-[5-(2,4-difluorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3S2/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAMGGNACJHXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677376
Record name 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1247819-59-5
Record name 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone
Reactant of Route 2
Reactant of Route 2
1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone
Reactant of Route 3
1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone
Reactant of Route 4
Reactant of Route 4
1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone

Q & A

A: P22077 is a selective inhibitor of ubiquitin-specific protease 7 (USP7). [] It binds to the catalytic domain of USP7, preventing the enzyme from removing ubiquitin tags from its target proteins. This inhibition leads to the degradation of various USP7 substrates, including:

  • Tumor necrosis factor receptor-associated factor 6 (TRAF6): Degradation of TRAF6 results in the suppression of NF-κB and MAPK signaling pathways, ultimately attenuating the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. []
  • MDM2: Destabilizing MDM2 prevents p53 degradation, thereby activating the p53-dependent apoptotic pathway. [, ]
  • Tip60: Degradation of Tip60, a p53 acetyltransferase, can also contribute to apoptosis induction. []
  • SOX2: Degradation of SOX2, a stem cell transcription factor, impairs the self-renewal and tumorigenic potential of glioma stem cells. []
  • SOCS1: Inhibiting USP7 leads to decreased SOCS1 protein stability, enhancing type-I interferon antiviral activity. []

    ANone: The provided research does not specifically address the material compatibility and stability of P22077 under diverse conditions. Further investigation is required to determine its compatibility with various solvents, excipients, and storage conditions.

    ANone: P22077 itself does not possess catalytic properties. It functions by inhibiting the catalytic activity of USP7, which is a deubiquitinase enzyme.

    ANone: While the research excerpts highlight the biological activity of P22077, they do not delve into specific SAR studies. Determining the impact of structural modifications on P22077's activity, potency, and selectivity would require systematic chemical synthesis and biological evaluation of various analogs.

    ANone: The research excerpts primarily focus on the biological activity of P22077 and do not provide information on its SHE compliance, risk management, or responsible handling practices. These aspects are crucial for any potential therapeutic agent and would necessitate further investigation.

    ANone: While the research highlights the in vitro and in vivo efficacy of P22077 in various models, specific details regarding its ADME profile, such as absorption rate, bioavailability, metabolic pathways, and excretion routes, are not provided in the excerpts.

    ANone: Numerous studies have investigated the efficacy of P22077 in various in vitro and in vivo models:

    • In vitro: P22077 demonstrated anti-proliferative and pro-apoptotic effects against various cancer cell lines, including melanoma [], cervical cancer [], esophageal squamous cell carcinoma [], and neuroblastoma. [] It also inhibited colony formation and induced megakaryocytic differentiation in MDS cells. []
    • In vivo: P22077 exhibited anti-tumor activity in xenograft models of melanoma [] and cervical cancer. [] It attenuated LPS-induced inflammatory responses and lung injury in mice. [] Additionally, P22077 reduced cardiac hypertrophy and remodeling in Ang II-induced hypertensive mice. []

    ANone: The provided research snippets primarily focus on the therapeutic potential of P22077. Comprehensive toxicological studies evaluating its safety profile, potential adverse effects, and long-term consequences are essential for any drug candidate but are not detailed in these excerpts.

    A: One study mentioned the use of nanoformulated P22077, which showed increased potency in killing C6 cells compared to the non-formulated drug. [] This suggests that nanoformulation might be a promising strategy for improving its delivery and efficacy.

    ANone: Unfortunately, the provided research excerpts do not offer information regarding these specific aspects of P22077. Further research and investigation are necessary to address these important considerations.

    ANone: The discovery of USP7 as a deubiquitinase and its involvement in regulating various cellular processes, including cell cycle control, DNA repair, and protein degradation, marked a significant milestone. The development of selective small-molecule inhibitors like P22077 has further advanced the field by providing valuable tools to probe the biological functions of USP7 and explore its therapeutic potential.

    A: Research on P22077 and USP7 holds promise for cross-disciplinary applications. Given USP7's involvement in various cellular processes, its inhibition could have implications beyond cancer treatment. For example, the role of USP7 in regulating inflammatory responses [] suggests potential applications in inflammatory diseases. Additionally, understanding the impact of USP7 inhibition on viral infections [] could open avenues for developing novel antiviral strategies. Collaborations between cancer biologists, immunologists, and virologists could accelerate the exploration of these diverse applications.

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.